molecular formula C13H9F3N2O B5500187 N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea

N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea

Cat. No. B5500187
M. Wt: 266.22 g/mol
InChI Key: HOLWDNIWXXHNPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea often involves the reaction of fluoro-substituted anilines with isocyanates or other urea-forming reagents. For example, N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) ureas are synthesized from chloro-trifluoromethylaniline and triphosgene in the presence of substituted anilines, a method that could be adapted for the synthesis of this compound by choosing appropriate fluoro-substituted anilines and isocyanates (Liu He-qin, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that the urea group can adopt a planar configuration, which is nearly coplanar with adjacent aromatic rings. This planarity is often stabilized by intramolecular hydrogen bonding. For instance, the crystal structure of a related compound, N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, reveals a planar urea group that is nearly coplanar with the thiadiazole and 4-trifluoromethylbenzene rings, suggesting similar structural characteristics could be expected for this compound (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds with fluoro-substituted phenyl groups and urea functionalities can be complex, involving various rearrangements and transformations. An example is the acid-catalyzed rearrangement of N-phenyl-N′-phenoxyurea to biphenyl derivatives, demonstrating the reactivity of similar urea compounds under acidic conditions (Y. Endo, T. Terashima, K. Shudo, 1984).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. For instance, concomitant polymorphs have been observed in 1,3-bis(3-fluorophenyl)urea, suggesting that this compound might also exhibit polymorphism, which can significantly affect its physical properties (C. Capacci-Daniel et al., 2016).

Scientific Research Applications

Herbicide Development and Environmental Impact

  • Selective Herbicide for Grain Sorghum: N-(3,4-difluorophenyl)-N'-(3-fluorophenyl)urea and its analogs have been evaluated for their selective herbicidal activity in grain sorghum. These compounds exhibit potent in vitro activity by interfering with photosynthetic electron transport and binding to atrazine sites, correlating well with whole-plant phytotoxicity upon postemergence application. The research also discusses the minimal activity of certain sorghum metabolites, highlighting the compound's selectivity properties (Gardner et al., 1985).

Chemical Synthesis and Molecular Structure

  • Crystal Structure of a Benzoylurea Pesticide: Studies on the crystal structure of flufenoxuron, a benzoylurea pesticide, reveal the dihedral angles and three-dimensional architecture formed by hydrogen bonds and π–π interactions. This research provides insights into the molecular design and potential modifications for enhanced activity (Jeon et al., 2014).

Microbial Interaction and Degradation

  • Microbial Degradation of Substituted Urea Herbicides: Research into the microbial degradation of substituted urea herbicides, including those similar in structure to this compound, has shown significant differences in degradation rates among various fungi. This study contributes to understanding the environmental fate and potential for bioremediation of such herbicides (Murray et al., 1969).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLWDNIWXXHNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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